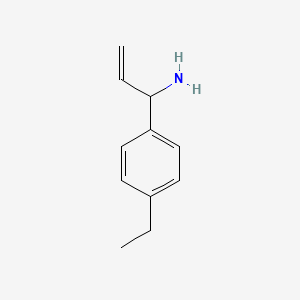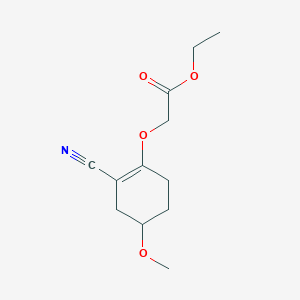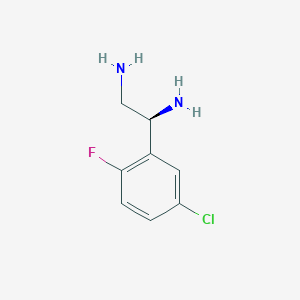
Tert-butyl (3-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate is an organic compound with the empirical formula C15H20O2N4 and a molecular weight of 288.34 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a pyrazole ring, and an amino group, making it a valuable molecule in various scientific research fields.
Métodos De Preparación
The synthesis of tert-butyl (3-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 3-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)boronic acid under specific conditions . The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the desired product.
Análisis De Reacciones Químicas
Tert-butyl (3-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups.
Aplicaciones Científicas De Investigación
Tert-butyl (3-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibitors and as a ligand in biochemical assays.
Mecanismo De Acción
The mechanism of action of tert-butyl (3-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Tert-butyl (3-((4-amino-1H-pyrazol-1-YL)methyl)phenyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl (4-(6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)carbamate: This compound has a similar structure but includes a pyrazolo[3,4-d]pyrimidin ring instead of a pyrazole ring.
3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine: This compound features a pyrazole ring with a tert-butyl group and an amino group, similar to the target compound.
Propiedades
Fórmula molecular |
C15H20N4O2 |
|---|---|
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
tert-butyl N-[3-[(4-aminopyrazol-1-yl)methyl]phenyl]carbamate |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18-13-6-4-5-11(7-13)9-19-10-12(16)8-17-19/h4-8,10H,9,16H2,1-3H3,(H,18,20) |
Clave InChI |
WQPLNNCJDJSXPF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CN2C=C(C=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049961.png)


![4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13049977.png)








